Acetamide, 2-bromo-N-hydroxy-
CAS No.: 96382-86-4
Cat. No.: VC17330134
Molecular Formula: C2H4BrNO2
Molecular Weight: 153.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96382-86-4 |
|---|---|
| Molecular Formula | C2H4BrNO2 |
| Molecular Weight | 153.96 g/mol |
| IUPAC Name | 2-bromo-N-hydroxyacetamide |
| Standard InChI | InChI=1S/C2H4BrNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5) |
| Standard InChI Key | UKZKQDJAJKEDQQ-UHFFFAOYSA-N |
| Canonical SMILES | C(C(=O)NO)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2-Bromo-N-hydroxyacetamide is systematically named as 2-bromo-N-hydroxyacetamide and alternatively referred to as N-hydroxy-2-bromoacetamide. Its International Union of Pure and Applied Chemistry (IUPAC) name emphasizes the hydroxylamine functional group attached to the acetamide backbone. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 96382-86-4 |
| Molecular Formula | |
| Molecular Weight | 153.96 g/mol |
| Melting Point | 103°C |
| SMILES Notation | |
| InChI Key | UKZKQDJAJKEDQQ-UHFFFAOYSA-N |
The compound’s structure features a bromine atom at the α-position of the acetamide group and a hydroxylamine (-NHOH) substituent on the nitrogen, conferring dual electrophilic and nucleophilic reactivity .
Spectroscopic Characterization
While direct spectral data for 2-bromo-N-hydroxyacetamide is limited in the literature, inferences can be drawn from analogous bromoacetamides:
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IR Spectroscopy: Expected peaks include at ~1650–1700 cm (amide I band) and at ~950–1250 cm .
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: Protons on the methylene group adjacent to bromine () resonate at δ ~3.8–4.2 ppm, while the hydroxylamine proton appears as a broad singlet near δ ~9.0 ppm .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via nucleophilic acyl substitution between hydroxylamine and bromoacetyl bromide under controlled conditions:
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Reaction Setup: Hydroxylamine (0.005 mol) is dissolved in aqueous sodium carbonate (5% ).
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Bromoacetyl Bromide Addition: Bromoacetyl bromide (0.005 mol) is added dropwise with vigorous stirring.
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Isolation: The precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure product.
Yield: ~70–80% (estimated from analogous syntheses) .
Reaction Mechanisms
The bromine atom’s electronegativity activates the α-carbon for nucleophilic substitution, enabling reactions with:
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Amines: Forms substituted acetamides.
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Thiols: Produces thioether derivatives.
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Alcohols: Yields ester analogues under basic conditions.
The hydroxylamine group participates in redox reactions, such as oxidation to nitroso compounds or reduction to amines .
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes above 200°C, with exothermic degradation observed via differential scanning calorimetry (DSC).
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<1 g/L at 25°C) .
Crystallography
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s reactivity makes it valuable for synthesizing:
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Anticholinesterase Agents: Analogous bromoacetamides inhibit acetylcholinesterase (AChE), a target for Alzheimer’s disease therapeutics .
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Antimicrobial Derivatives: Halogenated acetamides exhibit moderate activity against Gram-positive bacteria.
Materials Science
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Polymer Modification: Serves as a crosslinking agent in hydrogels due to its electrophilic bromine atom.
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Coordination Chemistry: Forms complexes with transition metals (e.g., Cu(II), Fe(III)) via the hydroxylamine and carbonyl groups.
Future Directions
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Biological Screening: Evaluate AChE inhibition and cytotoxicity profiles.
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Process Optimization: Develop greener synthesis routes using biocatalysts or microwave-assisted reactions.
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Structural Studies: Resolve crystal structures to elucidate supramolecular interactions.
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